Technical Whitepaper: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate in Advanced Organic Synthesis
Technical Whitepaper: Methyl 3-methyl-4-nitroisoxazole-5-carboxylate in Advanced Organic Synthesis
Executive Summary
In the realm of modern drug discovery and complex heterocyclic synthesis, Methyl 3-methyl-4-nitroisoxazole-5-carboxylate (CAS: 344303-87-3) serves as a highly functionalized, densely substituted building block[1]. As application scientists, we recognize that the isoxazole core is a privileged scaffold in medicinal chemistry. However, the introduction of orthogonal functional groups—specifically a nitro group at the C4 position and a carboxylate at the C5 position—creates a unique "push-pull" electronic system. This whitepaper details the physicochemical properties, the causality behind its specialized anhydrous synthesis, and the mechanistic intricacies of its reactivity, providing a self-validating guide for researchers utilizing this compound.
Chemical Identity & Physicochemical Profiling
The structural architecture of methyl 3-methyl-4-nitroisoxazole-5-carboxylate dictates its physical behavior and downstream reactivity. The electron-withdrawing nature of both the nitro and ester groups significantly depletes the electron density of the isoxazole ring, rendering the C5 position highly susceptible to nucleophilic attack.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 3-methyl-4-nitroisoxazole-5-carboxylate |
| CAS Number | 344303-87-3[1] |
| Molecular Formula | C₆H₆N₂O₅[2] |
| Molecular Weight | 186.12 g/mol [2] |
| SMILES String | O=C(C1=C(=O)C(C)=NO1)OC[1] |
| Structural Class | Nitroisoxazole Ester |
Synthesis Methodologies: The Anhydrous Nitration Paradigm
Standard electrophilic aromatic substitution (e.g., using HNO₃/H₂SO₄ mixed acids) is notoriously ineffective for this scaffold. The isoxazole ring is already electronically deactivated by the C5-ester, and harsh aqueous acids frequently lead to ester hydrolysis or complete ring degradation. To circumvent this, we employ an anhydrous nitration protocol utilizing in situ generated nitronium triflate[3].
Workflow for the anhydrous nitration of the isoxazole core.
Step-by-Step Experimental Protocol
Phase 1: Esterification of the Isoxazole Core
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Objective: Protect the C5-carboxylic acid to prevent decarboxylation and direct the subsequent nitration.
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Procedure: Suspend 3-methylisoxazole-5-carboxylic acid in anhydrous methanol. Slowly add thionyl chloride (SOCl₂) dropwise at 0 °C[4].
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Causality: SOCl₂ generates a highly reactive acyl chloride intermediate in situ, which is immediately trapped by methanol. The evolution of SO₂ and HCl gases thermodynamically drives the reaction to completion.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc gradient. The disappearance of the baseline-retained carboxylic acid confirms complete conversion. Concentrate under vacuum to yield methyl 3-methylisoxazole-5-carboxylate.
Phase 2: Anhydrous Electrophilic Aromatic Nitration
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Objective: Introduce the nitro group at the sterically hindered and electronically deactivated C4 position.
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Procedure: In an oven-dried flask under a nitrogen atmosphere, suspend tetramethylammonium nitrate (Me₄NNO₃) in anhydrous dichloromethane (DCM). Add trifluoromethanesulfonic anhydride (Tf₂O) at room temperature, followed by the addition of methyl 3-methylisoxazole-5-carboxylate[4].
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Causality: The reaction between Me₄NNO₃ and Tf₂O rapidly generates nitronium triflate (NO₂⁺ OTf⁻)[3]. This highly potent, anhydrous electrophile forces the nitration at the C4 position without risking the hydrolytic cleavage of the methyl ester.
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Self-Validation: Extract an aliquot and analyze via ¹H NMR. The diagnostic disappearance of the C4-H isoxazole proton singlet (typically observed around 6.8 ppm) definitively confirms successful substitution[4].
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Isolation: Quench the reaction with aqueous NaHCO₃. The target compound remains in the organic layer, while the water-soluble tetramethylammonium salts partition cleanly into the aqueous phase, allowing for high-purity isolation without extensive chromatography[3].
Reactivity & Mechanistic Pathways: The Spirocyclisation Phenomenon
Understanding the reactivity of methyl 3-methyl-4-nitroisoxazole-5-carboxylate requires analyzing its behavior under basic or oxidative conditions. A common pitfall in synthetic planning is attempting to saponify the methyl ester to recover the free carboxylic acid.
As elucidated by 5, the resulting carboxylate anion is fundamentally unstable[5]. The intense electron-withdrawing effect of the adjacent C4-nitro group makes the C5 carbon highly electrophilic. Consequently, the carboxylate oxygen undergoes an intramolecular nucleophilic attack on the C5 position, forming a transient spiro-γ-lactone. This intermediate rapidly undergoes decarbonylation (loss of carbon monoxide) to yield a 3-methyl-4-nitroisoxazolone derivative[5].
Spirocyclisation and decarbonylation pathway during attempted hydrolysis.
Causality Insight: This pathway highlights why the esterification step prior to nitration is not merely a protecting group strategy, but a fundamental requirement. The ester locks the oxygen nucleophile, preventing the spontaneous collapse and rearrangement of the isoxazole ring under the reaction conditions[5].
References
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Title: Safety Data Sheet - CymitQuimica Source: CymitQuimica URL: 2
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Title: 344303-87-3 | Methyl 3-methyl-4-nitroisoxazole-5-carboxylate Source: Ambeed URL: 1
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Title: SYNTHETIC METHODS General methods Source: bioRxiv URL: 4
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Title: Electrophilic tetraalkylammonium nitrate nitration. II. Improved anhydrous aromatic and heteroaromatic mononitration with tetramethylammonium nitrate and triflic anhydride Source: PubMed / Journal of Organic Chemistry URL: 3
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Title: Permanganate oxidation of 3-methyl-4-nitro-5-styrilisoxazole: a correction Source: ResearchGate / Tetrahedron Letters URL: 5
Sources
- 1. 344303-87-3 | Methyl 3-methyl-4-nitroisoxazole-5-carboxylate | Esters | Ambeed.com [ambeed.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Electrophilic tetraalkylammonium nitrate nitration. II. Improved anhydrous aromatic and heteroaromatic mononitration with tetramethylammonium nitrate and triflic anhydride, including selected microwave examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]

